molecular formula C7H12N4 B13557287 (3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine

(3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine

Cat. No.: B13557287
M. Wt: 152.20 g/mol
InChI Key: PWQFWTMOGJDMLO-UHFFFAOYSA-N
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Description

(3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine is a chemical compound that features a triazole ring attached to a cyclobutyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine typically involves the cycloaddition of azides with alkynes, known as the Huisgen cycloaddition or “click reaction.” This reaction is catalyzed by copper (I) and proceeds under mild conditions to form the triazole ring . The cyclobutyl group can be introduced through various synthetic routes, including ring-closing reactions or cyclization of appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the aforementioned synthetic routes. Continuous flow chemistry and other modern techniques could be employed to ensure high yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques .

Major Products Formed

Major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups attached to the triazole or cyclobutyl moieties .

Scientific Research Applications

Chemistry

In chemistry, (3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening and development .

Biology

In biological research, this compound can be used to study enzyme interactions and as a ligand in binding studies. Its triazole ring is known for its bioisosteric properties, making it a valuable tool in drug discovery .

Medicine

Its ability to interact with biological targets makes it a candidate for therapeutic development .

Industry

In industry, this compound can be used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity. Pathways involved may include enzyme inhibition, receptor binding, and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine is unique due to its specific ring structure and the presence of the triazole moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its smaller ring size compared to cyclopentyl and cyclohexyl analogs may result in different reactivity and binding characteristics .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

[3-(1,2,4-triazol-1-yl)cyclobutyl]methanamine

InChI

InChI=1S/C7H12N4/c8-3-6-1-7(2-6)11-5-9-4-10-11/h4-7H,1-3,8H2

InChI Key

PWQFWTMOGJDMLO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N2C=NC=N2)CN

Origin of Product

United States

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